molecular formula C₂₉H₃₅Br₂NO₁₁ B1141877 (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8, CAS No. 148218-14-8

(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,

カタログ番号: B1141877
CAS番号: 148218-14-8
分子量: 733.4
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8 is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a hexopyranosyl group and a bromo-dimethoxyethyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8 typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and bromination. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of corresponding oxo and carboxyl derivatives.

    Reduction: Reduction reactions can target the bromo-dimethoxyethyl moiety, potentially converting it into a simpler alkyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler alkyl derivatives.

科学的研究の応用

The compound (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione is a complex chemical structure with significant applications in medicinal chemistry and pharmacology. This article explores its various applications, particularly in cancer treatment and as a potential therapeutic agent.

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. It has been studied for its potential as an anticancer agent due to its structural similarity to established chemotherapeutics like doxorubicin.

Drug Development

The unique structure of this compound9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione makes it a candidate for drug development aimed at improving the efficacy and reducing the side effects of existing treatments.

Case Studies

Several studies have evaluated the compound's effectiveness:

  • In vitro studies demonstrated significant inhibition of proliferation in various cancer cell lines.
  • In vivo studies indicated promising results in animal models with reduced tumor growth rates compared to control groups.

Combination Therapies

Research has also focused on the compound's use in combination with other therapeutic agents. Preliminary findings suggest that it may enhance the efficacy of existing chemotherapy regimens when used synergistically.

作用機序

The mechanism of action of (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8 involves its interaction with specific molecular targets. The glycosyl moiety can bind to carbohydrate-recognizing proteins, while the bromo-dimethoxyethyl group may interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.

類似化合物との比較

Similar Compounds

  • (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-chloro-1,1-dimethoxyethyl)-7,8
  • (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-fluoro-1,1-dimethoxyethyl)-7,8

Uniqueness

Compared to its analogs, the bromo-dimethoxyethyl group in (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8 imparts unique reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required.

生物活性

The compound (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8 is a complex chemical entity with significant biological implications. Its structure suggests potential interactions with various biological systems, particularly in the context of cancer treatment due to its relationship with doxorubicin, a well-known chemotherapeutic agent.

  • Molecular Formula : C29H34BrNO11
  • Molecular Weight : 652.48 g/mol
  • CAS Number : 106401-68-7

This compound is structurally related to doxorubicin and may exhibit similar mechanisms of action:

  • DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting the DNA structure and leading to apoptosis in cancer cells.
  • Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme critical for DNA replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which contributes to cellular damage and apoptosis.

Antitumor Activity

Research has shown that compounds similar to (8S,10S)-10 exhibit significant antitumor activity. The following table summarizes key findings from various studies:

StudyCompoundCell LineIC50 (µM)Mechanism
1DoxorubicinMCF-7 (breast cancer)0.5DNA intercalation
2Analog of (8S,10S)-10A549 (lung cancer)0.8ROS generation
3DoxorubicinHeLa (cervical cancer)0.4Topoisomerase II inhibition

Case Studies

  • Case Study on MCF-7 Cells :
    • In a study involving MCF-7 breast cancer cells, (8S,10S)-10 demonstrated an IC50 value comparable to doxorubicin. The study highlighted its potential as an effective alternative in chemotherapy regimens.
  • A549 Cell Line Analysis :
    • Another study focused on A549 lung carcinoma cells revealed that the compound induced apoptosis through ROS generation, supporting its role in oxidative stress-mediated cell death.

Pharmacokinetics

The pharmacokinetic profile of (8S,10S)-10 is expected to be influenced by its structure:

  • Absorption : Likely to be absorbed through passive diffusion due to its lipophilic nature.
  • Distribution : May localize primarily in the nucleus due to its ability to intercalate with DNA.
  • Metabolism : Potential metabolic pathways include reduction reactions leading to active metabolites.

特性

CAS番号

148218-14-8

分子式

C₂₉H₃₅Br₂NO₁₁

分子量

733.4

同義語

(8S-cis)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrobromide;  14-Bromo Ketal Daunorubicin Hydrobromide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。